2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid
Description
2-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid is a non-proteinogenic α-amino acid featuring a pyrazole ring substituted with a chlorine atom at the 4-position and a methyl group at the 1-position. Its molecular formula is C₇H₉ClN₃O₂, with a CAS registry number 1432026-01-1 .
Properties
Molecular Formula |
C7H10ClN3O2 |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-amino-3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-11-3-4(8)6(10-11)2-5(9)7(12)13/h3,5H,2,9H2,1H3,(H,12,13) |
InChI Key |
BOTHCDYCODSXCV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base to form the corresponding ester. This ester is then hydrolyzed under acidic or basic conditions to yield the desired amino acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.
Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid exhibits potential antimicrobial properties. Preliminary studies suggest that the compound may influence pathways related to microbial resistance, although the detailed mechanisms are still under investigation. The compound's interaction with specific molecular targets can modulate enzyme or receptor activities, leading to various biological effects, including anti-inflammatory responses.
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. Studies indicate that it may have beneficial effects in conditions characterized by excessive inflammation. This property is particularly relevant in developing therapeutics for inflammatory diseases.
Pharmacological Studies
Further pharmacological investigations are necessary to elucidate the binding affinities of this compound to specific receptors or enzymes. These studies typically involve assessing its effects on cellular pathways associated with inflammation and microbial resistance, which could lead to new therapeutic avenues.
Herbicide Development
The structural characteristics of this compound suggest potential applications in herbicide development. Compounds with similar structures have been explored for their efficacy in inhibiting plant growth by targeting specific biochemical pathways in plants.
Pesticide Formulations
The compound may also be considered for inclusion in pesticide formulations due to its potential biological activity against various pests and pathogens affecting crops. Its unique properties could enhance the effectiveness and specificity of agricultural chemicals designed to protect crops from disease.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with readily available precursors that contain the pyrazole ring.
- Reagents : Common reagents include potassium permanganate or hydrogen peroxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and sodium hydroxide or alkoxides for substitution reactions.
- Characterization : The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry to confirm its structure and purity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition of bacterial growth against S. aureus and E. coli |
| Study B | Anti-inflammatory Effects | Demonstrated modulation of inflammatory cytokines in vitro |
| Study C | Herbicide Potential | Evaluated as a candidate for selective herbicide formulations |
These studies collectively highlight the diverse applications of this compound across medicinal and agricultural fields.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Biological Activity
2-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 217.65 g/mol. Its structure features a pyrazole ring, which is known for conferring various biological activities to compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂ClN₃O₂ |
| Molecular Weight | 217.65 g/mol |
| CAS Number | 1340262-31-8 |
Research indicates that compounds containing the pyrazole moiety often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific mechanism of action for this compound may involve modulation of various biological pathways through interaction with specific receptors or enzymes.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown promise as inhibitors of androgen receptors in prostate cancer cells. These compounds demonstrated high affinity and potent antagonistic activity against androgen receptors, leading to reduced proliferation of cancer cells .
Antimicrobial Properties
In vitro studies have reported antimicrobial activities against various pathogens. The presence of the pyrazole ring enhances the compound's ability to disrupt microbial cell functions, potentially making it a candidate for developing new antibiotics .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on prostate cancer cell lines revealed that derivatives of pyrazole exhibited significant inhibition of cell growth. The compound was tested against LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive) cell lines, showing a dose-dependent response in inhibiting cell proliferation .
Case Study 2: Antimicrobial Activity
In another investigation, this compound was evaluated for its antimicrobial effects against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often linked to their structural features. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity towards target enzymes or receptors. For example, substituents such as chloro or methyl groups have been shown to influence the binding affinity to androgen receptors .
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions. For example:
-
Potassium permanganate (KMnO₄) in aqueous acidic or neutral media oxidizes the amino group (-NH₂) to a nitro group (-NO₂), forming 3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-nitropropanoic acid .
-
Hydrogen peroxide (H₂O₂) in the presence of metal catalysts selectively oxidizes the amino group to hydroxylamine intermediates.
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Amino → Nitro | KMnO₄, H₂O, 60–80°C | Nitro derivative | 65–75% |
| Amino → Hydroxylamine | H₂O₂, Fe³⁺ catalyst | Hydroxylamine intermediate | 50–60% |
Reduction Reactions
The pyrazole ring and amino group participate in reduction:
-
Sodium borohydride (NaBH₄) reduces the pyrazole ring’s double bonds under mild conditions, yielding a partially saturated pyrazoline derivative.
-
Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group (-COOH) to a primary alcohol (-CH₂OH).
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Pyrazole → Pyrazoline | NaBH₄, ethanol, 25°C | Partially saturated pyrazoline |
| Carboxylic acid → Alcohol | LiAlH₄, dry ether, 0°C | 2-Amino-3-(4-chloro-1-methyl-pyrazol-3-yl)propanol |
Substitution Reactions
The chlorine atom on the pyrazole ring is susceptible to nucleophilic substitution:
-
Ammonia (NH₃) replaces chlorine with an amino group under basic conditions.
-
Alkyl halides (e.g., methyl iodide) alkylate the amino group, forming N-alkyl derivatives .
| Reaction Site | Reagent/Conditions | Product |
|---|---|---|
| Chlorine substitution | NH₃, NaOH, 100°C | 2-Amino-3-(4-amino-1-methyl-pyrazol-3-yl)propanoic acid |
| Amino alkylation | CH₃I, K₂CO₃, DMF | N-Methylated derivative |
Acid-Base Reactions
The compound behaves as a zwitterion, with the amino and carboxylic acid groups participating in proton transfer:
-
Reacts with hydrochloric acid (HCl) to form a hydrochloride salt (commonly isolated for stability) .
-
Reacts with sodium hydroxide (NaOH) to deprotonate the carboxylic acid, forming a water-soluble sodium salt.
Cyclization Reactions
Heating in the presence of dehydrating agents (e.g., P₂O₅) induces cyclization:
| Conditions | Product |
|---|---|
| P₂O₅, 120°C | 6-Membered lactam derivative |
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines:
-
Thionyl chloride (SOCl₂) converts -COOH to an acyl chloride, which reacts with methanol to form methyl esters.
-
Dicyclohexylcarbodiimide (DCC) couples the acid with amines to form amides.
| Reaction | Reagent/Conditions | Product |
|---|---|---|
| Esterification | SOCl₂ → CH₃OH | Methyl ester |
| Amidation | DCC, amine | Amide derivative |
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates in the presence of KMnO₄.
-
Substitution : SNAr (nucleophilic aromatic substitution) mechanism governs chlorine replacement due to electron-withdrawing effects of the pyrazole ring .
-
Cyclization : Intramolecular nucleophilic attack by the amino group on the activated carboxylic acid.
This compound’s multifunctional architecture enables its use in synthesizing bioactive derivatives, particularly in medicinal chemistry for enzyme inhibition studies. Experimental protocols emphasize temperature control and reagent stoichiometry to optimize yields.
Q & A
Q. What are the common synthetic routes for 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid, and how are regioselectivity challenges addressed?
Synthesis typically involves condensation/aza-Michael reactions or Vilsmeier-Haack formylation . For example, regioselective formation of pyrazole-containing α-amino acids can be achieved via aza-Michael addition using methyl esters as intermediates . To control regioselectivity, reaction conditions (e.g., temperature, solvent polarity) and catalysts (e.g., triethylamine) are optimized to favor nucleophilic attack at specific pyrazole positions . Purification often employs column chromatography (ethyl acetate/hexane gradients) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
Q. How is the compound purified post-synthesis, and what solvents are optimal?
Purification often uses recrystallization (e.g., 2-propanol) or column chromatography (ethyl acetate/hexane, 1:4 ratio). For polar intermediates, silica gel with dichloromethane/methanol gradients is effective .
Advanced Research Questions
Q. How can structural modifications of the pyrazole ring alter the compound’s bioactivity or physicochemical properties?
Introducing electron-withdrawing groups (e.g., nitro, chloro) at the pyrazole’s 4-position enhances electrophilicity, potentially improving receptor binding. For example, 4-nitro-substituted analogs show increased stability in biological matrices . Substituent effects can be systematically studied via Hammett plots or computational modeling (DFT) to predict reactivity .
Q. What mechanistic insights exist for reactions involving this amino acid derivative?
The aza-Michael reaction mechanism involves nucleophilic attack by the amino group on a pyrazole-activated α,β-unsaturated carbonyl intermediate. Kinetic studies (e.g., monitoring via in-situ IR) reveal rate dependence on base strength and solvent polarity . Isotopic labeling (e.g., ¹⁵N) can track nitrogen migration during cyclization .
Q. How should researchers resolve contradictions in reported synthetic yields or regioselectivity?
Discrepancies often arise from varied reaction scales or impurity profiles . Reproduce protocols with strict control of:
- Temperature : Sub-zero conditions (–20°C) for diazomethane reactions .
- Catalyst load : Triethylamine (0.12 g/mmol) for optimal base activity .
- Workup : Immediate solvent removal under reduced pressure minimizes side reactions .
Q. What strategies are recommended for evaluating the compound’s toxicity in biological studies?
Q. How can computational modeling guide the design of derivatives for targeted applications?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2. QSAR models correlate substituent electronic parameters (σ, π) with activity, aiding prioritization of synthetic targets .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising yield?
- Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic steps (e.g., aza-Michael additions).
- Solvent recycling : Ethyl acetate/hexane mixtures can be recovered via distillation .
Q. How to troubleshoot failed recrystallization or chromatography?
- Recrystallization : Adjust solvent polarity (e.g., switch from 2-propanol to ethanol/water mixtures).
- Column chromatography : Pre-adsorb crude product onto silica gel before loading .
Emerging Applications
Q. What role does this compound play in drug discovery, particularly as a bioisostere?
Its pyrazole-amino acid scaffold mimics natural amino acids, enabling incorporation into peptide-based inhibitors. For example, derivatives with thiazolidinone moieties show promise as kinase inhibitors .
Q. Are there catalytic applications for metal complexes derived from this compound?
Pyrazole ligands can coordinate transition metals (e.g., Ru, Pd) for catalysis. Recent studies highlight their use in C–H activation reactions, though stability under aqueous conditions requires further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
